
3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves selective lithiation and subsequent reaction with bis(phenylsulfonyl)sulfane, retaining specific configurations to yield particular isomeric forms. Such methods demonstrate the controlled synthesis of complex sulfur-containing compounds, which could be adapted for 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one (Schäper, Hahn, Pantenburg, & Scherer, 2003).
Molecular Structure Analysis
The molecular structure of similar sulfur-rich compounds has been determined using X-ray crystallography and NMR spectroscopy, revealing significant details about their configuration and electronic structure. These analyses can shed light on the structural characteristics of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, such as bond lengths, angles, and overall geometry, which are crucial for understanding its reactivity and properties.
Chemical Reactions and Properties
Compounds like 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one may undergo various chemical reactions, including conjugate additions and cyclization reactions, highlighting their reactivity towards different chemical reagents and conditions (Padwa, Murphree, Ni, & Watterson, 1996). These reactions are essential for the compound's applications in synthetic organic chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity : A novel series of compounds were synthesized starting from 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones. These compounds displayed significant antidiabetic activity, indicating the potential therapeutic applications of 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one derivatives in treating diabetes (Patil et al., 2013).
Synthesis and Molecular Interactions : A study focused on the electron-donor effect of the methyl group in 1,3-dichlorobut-2-ene, which is similar to 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, and its primary monochalcogenation products. It explored the synthesis and molecular interactions of these compounds (Levanova et al., 2018).
Kinetically Stabilized Phosphaethene Derivatives : The compound was used in the preparation of kinetically stabilized phosphaethene derivatives. These derivatives underwent an E/Z isomerization upon warming to room temperature, indicating its utility in the study of isomerization and chemical kinetics (Ito et al., 2003).
Base-catalyzed Rearrangements : The compound was studied for its behavior under base-catalyzed rearrangements, providing insights into the chemical transformation and mechanisms of similar organic compounds (Apparao et al., 1983).
Selective Chemodosimeters for Mercury(II) : Some derivatives of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one were synthesized and studied as selective chemodosimeters for mercury(II), demonstrating the compound's potential application in environmental chemistry and toxicology (Ahamed et al., 2010).
Zukünftige Richtungen
The compound has been used in the synthesis of multi-substituted 2,4-butadienes, which are useful intermediates for the synthesis of various biologically active compounds and functional materials . This suggests potential future directions in the development of new synthetic methodologies for multi-substituted organic molecules .
Eigenschaften
IUPAC Name |
3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS2/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRQPGGEQSTJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299852 | |
| Record name | 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one | |
CAS RN |
13636-88-9 | |
| Record name | 13636-88-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




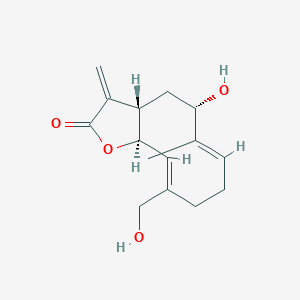
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
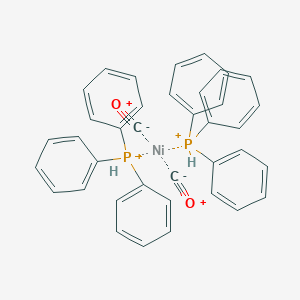
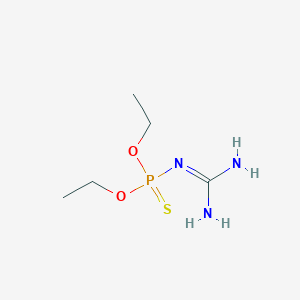
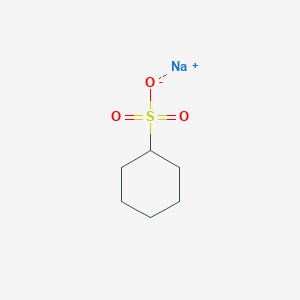
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)
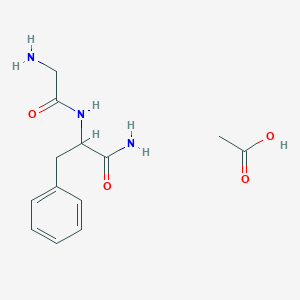
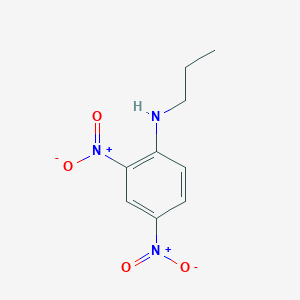

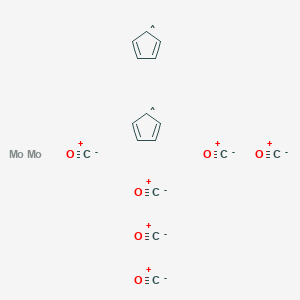
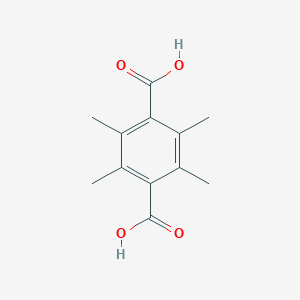
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
